2-Chloro-8-quinazolinecarboxylic Acid
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Overview
Description
2-Chloro-8-quinazolinecarboxylic Acid is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 2-position and a carboxylic acid group at the 8-position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-quinazolinecarboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroaniline with formic acid and acetic anhydride, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization and oxidation processes .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or metal-catalyzed reactions. These methods can enhance the yield and purity of the final product while reducing reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-quinazolinecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit distinct biological activities .
Scientific Research Applications
2-Chloro-8-quinazolinecarboxylic Acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-8-quinazolinecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid.
8-Chloroquinazoline: Lacks the carboxylic acid group but retains the chlorine atom at the 8-position.
Quinazoline-2,4-dione: Contains two carbonyl groups at positions 2 and 4, differing significantly in reactivity and applications.
Uniqueness
2-Chloro-8-quinazolinecarboxylic Acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H5ClN2O2 |
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Molecular Weight |
208.60 g/mol |
IUPAC Name |
2-chloroquinazoline-8-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-11-4-5-2-1-3-6(8(13)14)7(5)12-9/h1-4H,(H,13,14) |
InChI Key |
HFUFHTROPMQNOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)C(=O)O)Cl |
Origin of Product |
United States |
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